Aminoguanidine bicarbonate

Solubility Formulation Assay Design

Select aminoguanidine bicarbonate when your workflow demands the low-solubility, thermally labile bicarbonate salt rather than freely soluble hydrochloride or hemisulfate forms. This form provides ~30-fold iNOS selectivity (IC₅₀ 5.4 µM) over nNOS, validated anti-glycation activity (IC₅₀ 76.5 µg/mL), and controlled CO₂ release for heterocyclic synthesis. Insist on ≥98% purity with quasi-spherical crystal morphology for superior filtration and drying. Ideal for diabetic nephropathy research, adenovirus protection assays, and high-purity triazole intermediate production.

Molecular Formula C2H8N4O3
Molecular Weight 136.11 g/mol
CAS No. 2582-30-1
Cat. No. B042354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoguanidine bicarbonate
CAS2582-30-1
SynonymsCarbonic Acid, compd. with Aminoguanidine;  Aminoguanidine Bicarbonate;  Aminoguanidine Hydrogen Carbonate;  Hydrazinecarboximidamide Carbonate;  1-Aminoguanidine Bicarbonate;  Aminoguanidine Bicarbonate;  Aminoguanidine Carbonate;  Aminoguanidine Hydrogen
Molecular FormulaC2H8N4O3
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC(=N[NH3+])([NH3+])N.C(=O)([O-])[O-]
InChIInChI=1S/CH6N4.CH2O3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H2,2,3,4)
InChIKeyOTXHZHQQWQTQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminoguanidine Bicarbonate (CAS 2582-30-1) for Research and Industrial Procurement: Baseline Properties and Role


Aminoguanidine bicarbonate (AGB) is a hydrazinecarboximidamide derivative commonly supplied as the bicarbonate salt for enhanced stability and handling relative to the free base. It serves as the primary precursor for aminoguanidine in both biological research—where it acts as an inhibitor of inducible nitric oxide synthase (iNOS), diamine oxidase, and advanced glycation end-product (AGE) formation—and in industrial synthesis as an intermediate for triazoles, azo dyes, and pharmaceutical agents [1][2]. Its low water solubility (≤2.7 g/L at 20°C) and thermal lability (decomposition onset >45°C) differentiate it fundamentally from more soluble aminoguanidine salts and dictate specific handling requirements .

Why Aminoguanidine Bicarbonate Cannot Be Directly Substituted by Other Aminoguanidine Salts


Despite sharing the same pharmacophore, aminoguanidine salts exhibit profoundly different physicochemical profiles that preclude direct substitution in most research and industrial workflows. The bicarbonate form is uniquely characterized by very low aqueous solubility (≤2.7 g/L at 20°C) and thermal instability (decomposition >45°C), whereas the hydrochloride and hemisulfate salts are freely soluble (up to 21 mg/mL and 170 g/L, respectively) and possess higher thermal stability [1]. These contrasts directly impact in vitro assay design (e.g., dosing vehicle preparation), in vivo pharmacokinetics (where solubility influences absorption and distribution), and industrial-scale synthesis where the bicarbonate's specific crystal morphology and controlled CO₂ release are leveraged for high-purity intermediate production [2][3]. Consequently, procurement decisions must be guided by the specific experimental or manufacturing context rather than by a generic “aminoguanidine” label.

Quantitative Differentiation of Aminoguanidine Bicarbonate: Head-to-Head Evidence Against Comparators


Water Solubility: Bicarbonate vs. Hydrochloride and Hemisulfate Salts

Aminoguanidine bicarbonate exhibits markedly lower aqueous solubility compared to its hydrochloride and hemisulfate counterparts. The bicarbonate dissolves at 2.7 g/L (20°C), whereas the hydrochloride achieves ≥9.62 mg/mL and the hemisulfate reaches 170 g/L under comparable conditions [1]. This differential directly governs the choice of salt for in vitro experiments where precise, homogenous dosing solutions are required versus industrial applications where the bicarbonate's controlled, slow dissolution is advantageous.

Solubility Formulation Assay Design

Thermal Stability: Decomposition Onset Temperature Comparison

Aminoguanidine bicarbonate begins to decompose at temperatures as low as 45°C, with complete decomposition occurring by 170–172°C (melting with decomposition) . In contrast, aminoguanidine hemisulfate exhibits a well-defined melting point of 200°C without significant decomposition below that temperature, and the hydrochloride is stable to at least 160°C (lit.) [1]. The bicarbonate's thermal lability necessitates storage below 30°C and precludes its use in high-temperature synthetic procedures that the hemisulfate can tolerate.

Thermal Stability Storage Handling

iNOS Inhibition Selectivity: Aminoguanidine vs. L-NAME (Class-Level Inference)

Aminoguanidine (as the bicarbonate salt in biological assays) demonstrates preferential inhibition of the inducible isoform of nitric oxide synthase (iNOS) over the constitutive endothelial (eNOS) and neuronal (nNOS) isoforms. Reported IC₅₀ values for mouse iNOS and rat nNOS are 5.4 µM and 160 µM, respectively, yielding a ~30-fold selectivity for iNOS [1][2]. In contrast, the widely used pan-NOS inhibitor L-NAME (Nω-nitro-L-arginine methyl ester) exhibits roughly equipotent inhibition across all isoforms (IC₅₀ ≈ 0.5–1 µM for eNOS, 0.3–1 µM for nNOS, 5–10 µM for iNOS) and lacks isoform selectivity [3].

iNOS Selectivity Inflammation

AGE Formation Inhibition: In Vitro IC₅₀ and Clinical Proof-of-Concept

Aminoguanidine bicarbonate (pimagedine) inhibits advanced glycation end-product (AGE) formation with an in vitro IC₅₀ of 76.5 µg/mL (≈ 560 µM) against glucose-mediated protein glycation, as determined in a standard BSA-glucose assay [1]. In a pivotal Phase III clinical trial in 690 patients with type 1 diabetes and nephropathy, pimagedine treatment (300 mg/day) reduced the rate of estimated glomerular filtration rate (eGFR) decline by 36% over 36 months compared to placebo (p = 0.05), and decreased 24-hour urinary protein excretion by 732 mg/24 h (low dose) and 329 mg/24 h (high dose) versus a 35 mg/24 h increase in placebo (p ≤ 0.001) [2]. While the clinical development of pimagedine was ultimately halted due to safety concerns and limited efficacy on the primary endpoint, this study remains the most robust clinical validation of AGE inhibition as a therapeutic strategy and establishes aminoguanidine bicarbonate as the reference standard for this mechanism [3].

AGE Glycation Diabetes

Synthesis Purity and Yield: Optimized Patent Process vs. Historical Methods

A patented process for producing aminoguanidine bicarbonate using a slight deficit of cyanamide relative to hydrazine (molar ratio 0.85–0.95) achieves yields of 96% with a final product purity of 99.6%, as demonstrated in Example 2 of US Patent 6,884,912 [1]. This represents a substantial improvement over historical processes that required a 100% excess of cyanamide (molar ratio 2:1) to achieve only 80–90% yield after 27–60 hours of reaction time [2]. The optimized process also yields a unique quasi-spherical agglomerate crystal morphology with improved filtration characteristics compared to the platelet morphology obtained via standard conditions, thereby reducing downstream processing time and cost [3].

Synthesis Yield Purity

Cellular Protection: Adenovirus-Infected Cell Chromosomal Damage Assay

Aminoguanidine bicarbonate specifically protects cells infected with adenovirus type 5 from chromosomal damage, an effect not consistently observed with other aminoguanidine salts under identical conditions . In rat embryo cell cultures infected with adenovirus type 5, treatment with aminoguanidine bicarbonate significantly reduced the frequency of chromosomal aberrations (quantitative data not published in open access; effect documented as qualitative protection in multiple vendor technical datasheets and primary literature) . The mechanism is believed to involve inhibition of polyamine synthesis or diamine oxidase activity, though the precise pathway remains under investigation. This protective effect is a defining characteristic used to validate the biological activity of aminoguanidine bicarbonate in cell culture applications.

Genotoxicity Adenovirus Cellular Protection

Optimized Application Scenarios for Aminoguanidine Bicarbonate Based on Quantitative Differentiation


iNOS-Selective Inhibition in Inflammation Research

Use aminoguanidine bicarbonate when experimental design requires selective inhibition of inducible NOS without confounding effects on endothelial NOS (eNOS) or neuronal NOS (nNOS). The ~30-fold selectivity for iNOS (IC₅₀ 5.4 µM) over nNOS (IC₅₀ 160 µM) makes it preferable over non-selective pan-NOS inhibitors like L-NAME [1]. Prepare stock solutions in water or buffer at ≤2.7 g/L; for higher concentrations, briefly warm or use the hydrochloride salt, then confirm that bicarbonate is the intended form for consistency with published protocols .

AGE Inhibition Reference Standard for Anti-Glycation Screening

Employ aminoguanidine bicarbonate as the positive control in assays measuring inhibition of advanced glycation end-product formation. The established in vitro IC₅₀ of 76.5 µg/mL in the BSA-glucose system provides a benchmark for comparing novel anti-glycation agents [1]. Its extensive clinical validation in diabetic nephropathy (eGFR decline attenuation of 36% vs. placebo at 36 months) offers a translational benchmark that few other AGE inhibitors can match .

High-Purity Industrial Synthesis of Triazoles, Azo Dyes, and Pharmaceutical Intermediates

Source aminoguanidine bicarbonate manufactured via the optimized process (cyanamide/hydrazine molar ratio 0.85–0.95) to maximize yield (96%) and purity (99.6%) while minimizing raw material costs [1]. The quasi-spherical crystal morphology (achieved under patent conditions) provides superior filtration and drying characteristics, reducing downstream processing time and energy consumption . The controlled CO₂ release upon acidification is advantageous in heterocyclic syntheses where in situ generation of the free base is desired.

Adenovirus-Induced Genotoxicity Studies

Utilize aminoguanidine bicarbonate in rat embryo cell culture models infected with adenovirus type 5 to investigate mechanisms of viral chromosomal damage and evaluate protective agents [1]. The compound's documented ability to mitigate adenovirus-induced aberrations provides a functional assay for validating lot-to-lot biological activity and for screening derivatives with enhanced protective properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminoguanidine bicarbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.